molecular formula C11H11NO3 B6018344 3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole

3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole

Cat. No. B6018344
M. Wt: 205.21 g/mol
InChI Key: WBMILYQEWQGEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole is a heterocyclic compound with potential applications in scientific research. This compound has a unique chemical structure that makes it interesting for studying its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways and ion channels. For example, it has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various cellular processes such as cell proliferation and differentiation. It has also been shown to modulate the activity of voltage-gated calcium channels, which play a key role in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, it has been shown to have neuroprotective effects in various animal models of neurological disorders, such as Parkinson's disease and cerebral ischemia.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole in lab experiments is its unique chemical structure, which makes it interesting for studying its mechanism of action and its biochemical and physiological effects. Another advantage is its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Another limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole. One direction is the further investigation of its mechanism of action and its effects on various signaling pathways and ion channels. Another direction is the development of new derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, the potential of this compound as a therapeutic agent for various diseases, such as cancer and viral infections, should be further explored.

Synthesis Methods

The synthesis of 3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole can be achieved through a multistep process involving the reaction of various starting materials. One common method involves the reaction of 2-nitrobenzaldehyde with 2-aminoethanol to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with ethyl chloroformate to form the carbamate intermediate, which is cyclized with hydroxylamine-O-sulfonic acid to yield the final product.

Scientific Research Applications

3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This compound has been shown to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties. It has also been studied for its potential as a neuroprotective agent and as a modulator of ion channels.

properties

IUPAC Name

3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][2,1]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-9-7-5-10-11(14-4-3-13-10)6-8(7)12-15-9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMILYQEWQGEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C3C(=CC2=NO1)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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